Technical Documentation Center

3-(Cyclopentyloxy)pyrazin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Cyclopentyloxy)pyrazin-2-amine
  • CAS: 1697671-71-8

Core Science & Biosynthesis

Foundational

3-(Cyclopentyloxy)pyrazin-2-amine molecular weight and formula

Technical Monograph: 3-(Cyclopentyloxy)pyrazin-2-amine A Structural & Synthetic Guide for Medicinal Chemistry Applications[1] Core Identity & Physicochemical Profile 3-(Cyclopentyloxy)pyrazin-2-amine is a specialized het...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(Cyclopentyloxy)pyrazin-2-amine A Structural & Synthetic Guide for Medicinal Chemistry Applications[1]

Core Identity & Physicochemical Profile

3-(Cyclopentyloxy)pyrazin-2-amine is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1] Its structure combines a polar, hydrogen-bonding pyrazine core with a lipophilic cyclopentyl ether tail, making it an ideal scaffold for probing hydrophobic pockets within enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

Key Data Summary
PropertyValueTechnical Note
CAS Number 1697671-71-8 Verified via Enamine/Sigma-Aldrich registries
Molecular Formula C₉H₁₃N₃O Carbon (9), Hydrogen (13), Nitrogen (3), Oxygen (1)
Molecular Weight 179.22 g/mol Monoisotopic Mass: ~179.1059 Da
SMILES NC1=NC=CN=C1OC2CCCC2Useful for cheminformatics/docking
InChIKey QITIVBFCVZRMRC-UHFFFAOYSA-NStandardized structural identifier
Calc.[1][2][3][4][5][6] LogP ~1.8 – 2.1Moderate lipophilicity; CNS penetrant potential
H-Bond Donors 1 (Primary Amine)Critical for hinge-region binding
H-Bond Acceptors 3 (Pyrazine Ns + Ether O)Facilitates water-mediated bridging

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most authoritative and scalable route to 3-(cyclopentyloxy)pyrazin-2-amine involves the displacement of a halide (chlorine) on the electron-deficient pyrazine ring by a cyclopentyl alkoxide.[1]

Reaction Logic

The 3-position of 3-chloropyrazin-2-amine is activated for nucleophilic attack due to the electron-withdrawing nature of the para-nitrogen and the ortho-amine group (though the amine is donating, the ring remains sufficiently electron-deficient for SₙAr under basic conditions).[1]

Protocol: Alkoxy-Dehalogenation
  • Reagents:

    • Substrate: 3-Chloropyrazin-2-amine (1.0 eq)

    • Nucleophile: Cyclopentanol (1.2 – 1.5 eq)[1]

    • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu) (1.5 eq)[1]

    • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

  • Step-by-Step Workflow:

    • Activation: In a flame-dried flask under Argon, dissolve Cyclopentanol in anhydrous THF. Cool to 0°C.[1]

    • Deprotonation: Carefully add NaH portion-wise.[1] Stir for 30 min at 0°C → RT to generate the sodium cyclopentoxide species.

    • Addition: Add 3-Chloropyrazin-2-amine (dissolved in minimal THF) dropwise to the alkoxide solution.

    • Reflux: Heat the mixture to reflux (65–80°C) for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]⁺ = 180.2).[1]

    • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Silica gel chromatography (Gradient: 0→40% EtOAc in Hexanes).

Synthesispathway Start 3-Chloropyrazin-2-amine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate S_NAr Attack Reagent Cyclopentanol + NaH (Nucleophile Generation) Reagent->Intermediate Product 3-(Cyclopentyloxy)pyrazin-2-amine (Target Scaffold) Intermediate->Product -NaCl (Elimination)

Figure 1: SₙAr Synthetic Pathway.[5][6] The alkoxide attacks the electron-deficient C-3 position, displacing chloride.[1]

Structural Biology & Pharmacophore Analysis

In drug discovery, this molecule acts as a "hinge-binder" mimic.[1] The 2-aminopyrazine motif is privileged for binding to the ATP-binding site of protein kinases.[1]

  • The "Head" (Pyrazine-Amine): The N1 nitrogen and the exocyclic -NH₂ group form a donor-acceptor motif that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region backbone residues.[1]

  • The "Tail" (Cyclopentyl Ether): The cyclopentyl group projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, improving potency and modulating solubility (LogP).[1]

Pharmacophore Core Pyrazine Ring (Scaffold) Amine 2-NH2 Group (H-Bond Donor) Core->Amine Hinge Binding Ether 3-Ether Linkage (Spacer) Core->Ether Tail Cyclopentyl Group (Hydrophobic Interaction) Ether->Tail Lipophilic Contact

Figure 2: Pharmacophore dissection showing the functional roles of each structural component.[1]

Analytical Validation (QC Standards)

To ensure scientific integrity, the synthesized compound must meet specific analytical criteria:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrazine Protons: Look for two doublets (or broad singlets) in the aromatic region (~7.5 – 8.0 ppm).[1]

    • Amine: Broad singlet around 6.0 – 6.5 ppm (exchangeable with D₂O).

    • Cyclopentyl Methine: Multiplet at ~5.3 – 5.5 ppm (proton adjacent to oxygen).[1]

    • Aliphatic Chain: Multiplets between 1.5 – 2.0 ppm (8H).[1]

  • LC-MS:

    • Retention Time: Mid-range (due to cyclopentyl lipophilicity).[1]

    • Ionization: ESI+ mode showing dominant peak at 180.2 m/z ([M+H]⁺).[1]

References

  • Sigma-Aldrich. 3-(Cyclopentyloxy)pyrazin-2-amine Product Data & CAS 1697671-71-8. Link

  • PubChem. Compound Summary for C9H13N3O (Pyrazine derivatives). National Library of Medicine.[1] Link

  • Enamine. Building Blocks: Aminopyrazines. Enamine Store Catalog. Link

  • Jandourek, O. et al. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules, 2017.[1] (Contextual reference for aminopyrazine synthesis). Link[1]

Sources

Exploratory

Aminopyrazine Derivatives in Fragment-Based Drug Discovery

A Technical Guide to Privileged Scaffolds and Lead Optimization Executive Summary: The Privileged Nature of Aminopyrazines In Fragment-Based Drug Discovery (FBDD), the distinction between a "hit" and a viable "lead" ofte...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Privileged Scaffolds and Lead Optimization

Executive Summary: The Privileged Nature of Aminopyrazines

In Fragment-Based Drug Discovery (FBDD), the distinction between a "hit" and a viable "lead" often rests on the scaffold's inherent physicochemical properties and vectorizability. The aminopyrazine core (specifically 2-aminopyrazine) has emerged as a privileged scaffold , particularly in the design of kinase inhibitors.

Unlike promiscuous binders (PAINS), aminopyrazines offer a distinct combination of high aqueous solubility, low molecular weight (<150 Da for the core), and a rigid hydrogen-bond donor/acceptor motif that mimics the adenine ring of ATP. This guide provides a technical roadmap for leveraging aminopyrazine derivatives to drive fragment-to-lead (F2L) campaigns, focusing on kinase targeting, synthetic elaboration, and biophysical validation.

Structural Mechanics & Physicochemical Profile

The Hinge-Binding Motif

The primary utility of the 2-aminopyrazine scaffold lies in its ability to anchor fragments to the hinge region of kinase ATP-binding pockets.

  • N1/N4 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue.

  • C2-Amino Group: Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge residue.

This dual interaction creates a "molecular anchor," allowing the remaining vectors (C3, C5, C6) to be elaborated into the hydrophobic back pocket or the solvent-exposed front pocket without disrupting the primary binding mode.

Physicochemical Comparison

Aminopyrazines consistently outperform bioisosteres like aminopyridines or anilines regarding "Rule of 3" (Ro3) compliance, primarily due to lower lipophilicity (LogP) and higher polar surface area (PSA).

Table 1: Comparative Properties of Hinge-Binding Scaffolds

ScaffoldcLogPTPSA (Ų)H-Bond Don/AccSolubility (pH 7.4)Synthetic Vectors
2-Aminopyrazine -0.2 52.0 2 / 3 High 3 (C3, C5, C6)
2-Aminopyridine0.539.02 / 2Moderate3
Aniline0.926.02 / 0Low3
Adenine-0.180.03 / 3Low2

Technical Insight: The lower cLogP of aminopyrazine allows for the introduction of lipophilic side chains during fragment growing (to gain potency) without violating Lipinski’s Rule of 5 in the final lead.

Experimental Workflow: Fragment-to-Lead Optimization

The following workflow enforces a self-validating loop, ensuring that only fragments with genuine structural traction are advanced.

Diagram: The Aminopyrazine FBDD Cycle

FBDD_Workflow Start Library Screening (SPR / NMR) Hit_Val Hit Validation (Thermal Shift / LE Calculation) Start->Hit_Val Kd < 1mM Struct_Bio Structural Biology (X-Ray Crystallography) Hit_Val->Struct_Bio LE > 0.3 Discard Discard / Archive Hit_Val->Discard Promiscuous Binder Design Vector Analysis & Analog Design Struct_Bio->Design Hinge Mode Confirmed Struct_Bio->Discard No Density Synth Chemical Synthesis (Fragment Growing) Design->Synth Grow via C3/C5/C6 Test Biochemical Assay (IC50 / Kd) Synth->Test Test->Struct_Bio Iterate Test->Design SAR refinement

Figure 1: Iterative cycle for aminopyrazine fragment optimization. Note the critical decision gate at Structural Biology; without X-ray confirmation of the hinge bind, elaboration is blind.

Detailed Protocol: Synthetic Elaboration via Suzuki-Miyaura Coupling

A common bottleneck in FBDD is the synthetic accessibility of growth vectors.[1] The following protocol details the regioselective functionalization of 3,5-dibromo-2-aminopyrazine , a versatile building block allowing sequential elaboration.

Objective: Introduce an aryl group at the C-5 position (Fragment Growing) while preserving the C-3 bromide for subsequent elaboration.

Reagents & Equipment
  • Substrate: 3,5-Dibromo-2-aminopyrazine (1.0 eq)

  • Boronic Acid: Aryl-boronic acid (e.g., Phenylboronic acid) (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

  • Equipment: Microwave reactor or sealed pressure vial.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a microwave vial with 3,5-dibromo-2-aminopyrazine (100 mg, 0.4 mmol), Aryl-boronic acid (0.44 mmol), and Pd(dppf)Cl₂ (16 mg).

    • Seal the vial and purge with Nitrogen (

      
      ) for 5 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
      
  • Solvation & Activation:

    • Add degassed 1,4-Dioxane (3 mL) and Na₂CO₃ solution (0.6 mL).

    • Briefly sonicate to ensure dispersion of solids.

  • Reaction (Regiocontrol):

    • Heat to 80°C for 2 hours (or 100°C for 20 mins in microwave).

    • Mechanism: The C-5 position is electronically more deficient (para to the amino group) and sterically less hindered than C-3, favoring oxidative addition at C-5 first.

  • Work-up & Purification:

    • Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

    • Concentrate in vacuo.

    • Purification: Flash Column Chromatography (SiO₂). Gradient: 0-40% EtOAc in Hexanes.

    • Validation: The product should be the 5-aryl-3-bromo-2-aminopyrazine . Confirm regiochemistry via 2D NMR (HMBC) if NOE is ambiguous.

  • Quality Control (Go/No-Go):

    • Purity: >95% by LC-MS (UV 254 nm).

    • Identity: ¹H NMR must show loss of one pyrazine proton singlet and retention of the amino signal (~6.0-7.5 ppm broad singlet).

Case Study: Targeting CHK1 Kinase[2]

Context: Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response. Inhibitors are sought to potentiate chemotherapy.

The Fragment Hit: A screening campaign identified a simple 6-aryl-2-aminopyrazine fragment.

  • Affinity:

    
    .
    
  • Ligand Efficiency (LE): 0.45 (Excellent).

  • Binding Mode: X-ray showed the expected hinge interaction (N1 acceptor, 2-NH₂ donor).

Optimization Strategy:

  • Vector Identification: The crystal structure revealed a solvent channel accessible from the C-6 position and a hydrophobic pocket near the gatekeeper residue accessible from C-5 .

  • Fragment Growing:

    • A nitrile group was introduced at the pyrazine C-5 position to target a conserved water network.

    • An amide linker was added at C-6 to reach solvent-exposed residues.

  • Result (Lead CCT245737):

    • Potency:

      
       improved from 
      
      
      
      to
      
      
      .
    • Selectivity: The specific H-bond network involving the aminopyrazine core provided high selectivity over CDK2.

Diagram: Interaction Logic of Aminopyrazine in Kinase Hinge

Interaction_Map Hinge_NH Hinge Backbone (NH) Pyrazine_N Pyrazine N1 (Acceptor) Hinge_NH->Pyrazine_N H-Bond (2.8Å) Hinge_CO Hinge Backbone (C=O) Gatekeeper Gatekeeper (Hydrophobic) Amino_H 2-Amino Group (Donor) Amino_H->Hinge_CO H-Bond (2.9Å) R_Group C5/C6 Substituent (Vector) R_Group->Gatekeeper Van der Waals

Figure 2: Schematic of the bidentate hydrogen bonding network formed by aminopyrazine at the kinase hinge region.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[2]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS ONE, 2013.

  • Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Mini-Reviews in Medicinal Chemistry.

  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 2022. [3]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2. Journal of Medicinal Chemistry, 2010.[4]

  • Pyrazines in Drug Discovery. PharmaBlock Whitepaper.

Sources

Foundational

Biological Activity Profile and Synthetic Utility of 3-(Cyclopentyloxy)pyrazin-2-amine

This guide provides an in-depth technical analysis of 3-(Cyclopentyloxy)pyrazin-2-amine (CAS: 1697671-71-8), a critical heterocyclic building block used primarily in the discovery and synthesis of ATP-competitive kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Cyclopentyloxy)pyrazin-2-amine (CAS: 1697671-71-8), a critical heterocyclic building block used primarily in the discovery and synthesis of ATP-competitive kinase inhibitors.[1]

[1]

Executive Summary

3-(Cyclopentyloxy)pyrazin-2-amine is a privileged scaffold in medicinal chemistry, serving as a core intermediate for the development of small-molecule inhibitors targeting enzymes such as Bruton's Tyrosine Kinase (BTK) , Phosphoinositide 3-kinase (PI3K) , and PIM kinases .[1] While the molecule itself exhibits low-potency intrinsic biological activity as a fragment (typically micromolar to millimolar affinity), its structural features—specifically the 2-aminopyrazine motif—provide a high-fidelity "hinge-binding" interaction with the ATP-binding site of protein kinases.[1] The cyclopentyl ether moiety serves as a hydrophobic probe, optimizing occupancy of the ribose-binding pocket or the solvent-exposed front.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

  • IUPAC Name: 3-(Cyclopentyloxy)pyrazin-2-amine[1]

  • CAS Number: 1697671-71-8[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 179.22 g/mol [1]

  • SMILES: NC1=NC=CN=C1OC2CCCC2

  • Key Functional Groups:

    • Exocyclic Amine (C2): Hydrogen bond donor (HBD).[1]

    • Pyrazine Nitrogen (N1): Hydrogen bond acceptor (HBA).[1]

    • Cyclopentyl Ether (C3): Lipophilic moiety for hydrophobic pocket occupation.[1]

Pharmacology & Mechanism of Action

The Hinge-Binding Motif

The biological utility of 3-(Cyclopentyloxy)pyrazin-2-amine stems from its ability to mimic the adenine ring of ATP.[1] In the context of kinase inhibition, the 2-aminopyrazine core forms a characteristic bidentate hydrogen bond network with the kinase hinge region:

  • H-Bond Acceptor: The pyrazine N1 accepts a proton from the backbone amide NH of the hinge residue.[1]

  • H-Bond Donor: The exocyclic 2-amino group donates a proton to the backbone carbonyl oxygen of the hinge residue.[1]

Hydrophobic Interactions

The cyclopentyloxy group at position 3 is strategically placed to project into the hydrophobic region II or the ribose-binding pocket , depending on the specific kinase conformation.[1] This substitution restricts the rotation of the core, reducing the entropic penalty upon binding and improving selectivity over unsubstituted pyrazines.[1]

Target Landscape

Derivatives synthesized from this core are frequently screened against:

  • BTK (Bruton's Tyrosine Kinase): For B-cell malignancies (e.g., CLL, MCL).[1]

  • PI3K

    
    /
    
    
    
    :
    For inflammatory diseases and hematologic cancers.[1]
  • PIM1/2/3 Kinases: For multiple myeloma and prostate cancer.[1]

Synthetic Routes & Experimental Protocols

Synthesis of 3-(Cyclopentyloxy)pyrazin-2-amine

This molecule is synthesized via a Nucleophilic Aromatic Substitution (S


Ar) of 3-chloropyrazin-2-amine.[1]

Protocol:

  • Reagents: 3-Chloropyrazin-2-amine (1.0 eq), Cyclopentanol (1.5 eq), Potassium tert-butoxide (KOtBu, 2.0 eq), Anhydrous THF or DMF.

  • Procedure:

    • Charge a flame-dried reaction flask with cyclopentanol and anhydrous THF under N

      
       atmosphere.
      
    • Cool to 0°C and slowly add KOtBu.[1] Stir for 30 minutes to generate the alkoxide.

    • Add 3-chloropyrazin-2-amine portion-wise.[1]

    • Heat the mixture to reflux (or 80°C in DMF) for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]

Biological Assay: ADP-Glo Kinase Screening

To evaluate the activity of fragments or derivatives derived from this scaffold.[1]

Protocol:

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.[1]
  • Enzyme Reaction:

    • Prepare 2.5x Kinase/Substrate mix (e.g., BTK enzyme + Poly(Glu, Tyr) substrate).[1]

    • Prepare 2.5x ATP mix (concentration at K

      
       apparent).[1]
      
    • Add 2

      
      L of compound (in DMSO) to 384-well plate.[1]
      
    • Add 4

      
      L of Kinase/Substrate mix.[1] Incubate 10 min RT.
      
    • Add 4

      
      L of ATP mix to start reaction.[1] Incubate 60 min.
      
  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
      
    • Measure Luminescence (RLU).[1]

  • Data Analysis: Calculate % Inhibition and fit to sigmoidal dose-response for IC

    
    .
    

Visualization: Structural Activity & Synthesis Logic[1]

Diagram 1: Kinase Hinge Binding Mode & Synthesis

This diagram illustrates the S


Ar synthesis pathway and the subsequent binding mode of the aminopyrazine core within the kinase ATP pocket.[1]

G cluster_synthesis Synthesis (SNAr) cluster_binding Kinase Hinge Interaction SM1 3-Chloropyrazin-2-amine Product 3-(Cyclopentyloxy) pyrazin-2-amine SM1->Product SNAr Reflux Reagent Cyclopentanol (KOtBu/THF) Reagent->Product Hinge_NH Hinge Backbone (NH Donor) Product->Hinge_NH N1 Acceptor Hinge_CO Hinge Backbone (C=O Acceptor) Product->Hinge_CO 2-NH2 Donor Hydrophobic Hydrophobic Pocket (Gatekeeper) Product->Hydrophobic Cyclopentyl Occupancy

Caption: Synthesis via SNAr and bidentate hinge-binding mechanism of the 2-aminopyrazine scaffold.

Data Summary: Physicochemical Profile

PropertyValueRelevance
LogP (Predicted) ~1.8 - 2.1Ideal for fragment-based screening; good membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~52 Å

Well within the rule-of-five (<140 Å

) for oral bioavailability.[1]
H-Bond Donors 1 (NH

)
Critical for hinge binding.[1]
H-Bond Acceptors 3 (N, N, O)N1 is the primary acceptor for kinase specificity.[1]
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66520317, 2-Amino-6-(cyclopentoxy)pyrazine (Isomer Reference).[1] Retrieved from [Link][1]

  • Zitko, J., et al. (2015). Synthesis and Antimycobacterial Evaluation of N-Alkyl-3-aminopyrazine-2-carboxamides.[1] Molecules, 20(5).[1] (Contextual reference for aminopyrazine biological activity). Retrieved from [Link][1]

  • Fabbro, D., et al. (2015). Targeting Cancer with Small-Molecule Kinase Inhibitors.[1] Methods in Molecular Biology.[1] (Reference for Kinase Hinge Binding Modes). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocols for the Solubility of 3-(Cyclopentyloxy)pyrazin-2-amine in DMSO for Bioassays

Introduction 3-(Cyclopentyloxy)pyrazin-2-amine is a heterocyclic compound incorporating pyrazine and pyrazole scaffolds, which are prominent in many biologically active molecules, particularly in the development of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Cyclopentyloxy)pyrazin-2-amine is a heterocyclic compound incorporating pyrazine and pyrazole scaffolds, which are prominent in many biologically active molecules, particularly in the development of kinase inhibitors.[1] As with many novel compounds in drug discovery, comprehensive physicochemical data, including solubility in common laboratory solvents, is not always readily available. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad spectrum of both hydrophobic and hydrophilic molecules, making it an invaluable tool in bioassays.[2][3][4] However, its use is not without challenges, including potential cytotoxicity and interference with assay components at higher concentrations.[2][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-(Cyclopentyloxy)pyrazin-2-amine in bioassays, with a focus on its solubilization in DMSO. It outlines best practices for determining solubility, preparing stable stock solutions, and designing robust experimental protocols that minimize potential artifacts, ensuring the generation of accurate and reproducible data.

Physicochemical Properties

A summary of the known properties of 3-(Cyclopentyloxy)pyrazin-2-amine is presented below. The lack of extensive experimental data necessitates a careful and systematic approach to its handling and use in biological experiments.

PropertyValueSource
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Physical Form Powder

The Critical Role of DMSO in Bioassays: A Double-Edged Sword

DMSO's utility in solubilizing compounds for bioassays is unparalleled. However, researchers must be cognizant of its potential to influence experimental outcomes. High concentrations of DMSO can be toxic to cells and may interfere with assay components.[2][5][6][7] It is crucial to maintain the final DMSO concentration in assays as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[5] Some cell lines, particularly primary cells, may exhibit sensitivity to even lower concentrations of DMSO.[8][9] Therefore, it is imperative to determine the tolerance of the specific cell line being used to DMSO.

Furthermore, DMSO is known to be hygroscopic, readily absorbing water from the atmosphere. This can impact the solubility of a compound over time.[10] Stock solutions should be stored in tightly sealed containers at low temperatures (-20°C or -80°C) to maintain their integrity, and repeated freeze-thaw cycles should be avoided.[5][11]

Experimental Protocols

Protocol 1: Determination of Maximum Solubility of 3-(Cyclopentyloxy)pyrazin-2-amine in DMSO

This protocol describes a method to determine the maximum solubility of a novel compound in DMSO at room temperature.[7]

Materials:

  • 3-(Cyclopentyloxy)pyrazin-2-amine

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh out approximately 10 mg of 3-(Cyclopentyloxy)pyrazin-2-amine into a 2 mL microcentrifuge tube.[7]

    • Add a small volume of DMSO (e.g., 100 µL) to the tube.[7]

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.[7]

    • If the compound fully dissolves, add small, pre-weighed amounts of the compound incrementally, vortexing after each addition, until a precipitate is observed.[7]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached.[7] Gently mix the solution periodically during this time.

  • Separation of Undissolved Compound:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[7]

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.[7]

    • Dilute the supernatant with an appropriate solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol, acetonitrile).[7]

    • Determine the concentration of the compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[7]

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.[7]

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution.

Materials:

  • 3-(Cyclopentyloxy)pyrazin-2-amine

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Based on the molecular weight (179.22 g/mol ) and the desired stock concentration (10 mM), calculate the mass of the compound needed.[7]

    • Mass (mg) = 10 mmol/L * 0.001 L * 179.22 g/mol * 1000 mg/g = 1.7922 mg for 1 mL

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile tube.[5][7]

  • Dissolution: Add the required volume of anhydrous DMSO to the tube.[5][7]

  • Mixing: Vortex the solution until the compound is completely dissolved.[5][7]

    • If the compound does not dissolve readily, gentle warming in a 37°C water bath or sonication may be used, provided the compound is heat-stable.[5]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][11] Protect from light if the compound is light-sensitive.

Protocol 3: Preparation of Working Solutions for Bioassays

This protocol describes the preparation of working solutions from the high-concentration stock for use in cell-based assays.

Materials:

  • 10 mM stock solution of 3-(Cyclopentyloxy)pyrazin-2-amine in DMSO

  • Sterile cell culture medium appropriate for the assay

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Serial Dilutions in DMSO (for dose-response studies): It is critical to perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[5][12] This helps to prevent the compound from precipitating out of solution.

    • Start with your highest concentration stock solution (e.g., 10 mM).

    • Label a series of sterile microcentrifuge tubes for each desired concentration.

    • To create a 2-fold serial dilution, add a specific volume of 100% DMSO to all tubes except the first one.[5]

    • Transfer an equal volume from the first tube (highest concentration) to the second tube and mix thoroughly.[5]

    • Continue this process for the subsequent tubes, using a fresh pipette tip for each transfer.[5]

  • Final Dilution in Assay Medium:

    • Prepare the final working concentrations by diluting the DMSO stock or intermediate solutions into the cell culture medium. It is crucial to add the DMSO solution to the medium and mix immediately to avoid precipitation.[12]

    • Ensure the final concentration of DMSO in the assay is kept to a minimum, ideally below 0.5%.[5][11]

Visualization of Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Solution serial_dmso Serial Dilutions in 100% DMSO thaw->serial_dmso final_dilution Final Dilution in Assay Medium serial_dmso->final_dilution add_to_assay Add to Bioassay final_dilution->add_to_assay experimental Experimental Wells final_dilution->experimental vehicle_control Vehicle Control (DMSO only)

Sources

Application

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Purity Method for 3-(Cyclopentyloxy)pyrazin-2-amine Abstract This document provides a comprehensive guide for the develop...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Purity Method for 3-(Cyclopentyloxy)pyrazin-2-amine

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 3-(Cyclopentyloxy)pyrazin-2-amine, an important heterocyclic intermediate in pharmaceutical synthesis. The narrative follows a logical, science-based approach, beginning with an analysis of the molecule's physicochemical properties to inform initial chromatographic conditions. It details a systematic workflow for method development, including column and mobile phase screening, optimization of critical parameters, and forced degradation studies to ensure specificity. The guide culminates in a detailed, step-by-step protocol for the final analytical method and its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a robust, reliable, and validated method for quality control and stability assessment.

Introduction: The Imperative for a Stability-Indicating Method

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its precursors is a critical quality attribute that directly impacts safety and efficacy.[1] 3-(Cyclopentyloxy)pyrazin-2-amine, featuring a substituted aminopyrazine core, represents a class of heterocyclic compounds frequently utilized in medicinal chemistry.[2] A robust analytical method is required to quantify the main compound and separate it from any potential process-related impurities or degradation products that may arise during manufacturing or storage.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and precision.[3] A "stability-indicating" HPLC method is one that can unequivocally assess the drug substance in the presence of its degradation products, providing confidence in the true purity and stability profile of the material.[4] The development of such a method is a regulatory expectation and is facilitated by forced degradation studies, where the compound is exposed to harsh conditions to generate potential degradants.[5][6]

This guide explains the causality behind experimental choices, providing a framework that is not only a set of instructions but also a teaching tool for developing similar methods for other novel chemical entities.

Physicochemical Properties and Initial Method Considerations

A preliminary analysis of the target molecule's structure is fundamental to designing an efficient method development strategy.

  • Structure: 3-(Cyclopentyloxy)pyrazin-2-amine (Molecular Formula: C₉H₁₃N₃O, Molecular Weight: 179.22 g/mol ).

  • Hydrophobicity: The presence of the non-polar cyclopentyloxy group imparts significant hydrophobic character to the molecule. This makes Reversed-Phase HPLC (RP-HPLC) , which separates compounds based on their hydrophobicity, the logical and most effective separation mode.[7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

  • Basicity and pKa: The aminopyrazine moiety contains basic nitrogen atoms. The exocyclic amino group is expected to be the primary basic center.[2] The pKa of the molecule will influence its ionization state at different pH values. Controlling the mobile phase pH is therefore critical to ensure consistent retention time and good peak shape. Operating at a pH at least 2 units away from the analyte's pKa is a general rule to avoid peak splitting or broadening. For basic compounds like this, an acidic mobile phase (e.g., pH 2.5-3.5) is often chosen to ensure the analyte is in a single, protonated, and more polar form, leading to predictable retention on a C18 column.

  • UV Chromophore: The pyrazine ring is an aromatic heterocycle that absorbs UV radiation, making UV detection a suitable and straightforward choice. A preliminary scan of the compound in a potential mobile phase diluent (e.g., acetonitrile/water) would identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For many aromatic and heterocyclic compounds, this falls within the 220-280 nm range.

Based on this analysis, a C18 stationary phase with an acidic mobile phase composed of water and an organic modifier (like acetonitrile or methanol) is the most rational starting point.[8][9]

The Method Development Workflow

A systematic approach to method development ensures efficiency and leads to a robust final method. The process can be visualized as a logical progression from broad screening to fine-tuning and final validation.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV Spectra) B Initial Screening (Column & Mobile Phase) A->B Informs Starting Conditions C Method Optimization (Gradient, Temp, Flow Rate) B->C Selects Best Candidates D Forced Degradation Study (Specificity Assessment) C->D Optimized Method Used D->C Re-optimization if separation is poor E Method Validation (ICH Q2 R1) D->E Confirms Specificity F Final Verified Purity Method E->F Proves 'Fit for Purpose'

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening of Chromatographic Conditions

The goal of this phase is to find a suitable column and mobile phase combination that provides good retention and initial separation of the main peak from any visible impurities.

Protocol: Column and Mobile Phase Screening

  • Column Selection: Start with a widely used, robust column. A C18-bonded silica column is the industry standard for RP-HPLC.[10]

    • Recommended Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Longer columns generally provide better resolution for complex samples.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 0.1% solution of an acid (e.g., formic acid or phosphoric acid) in HPLC-grade water. An acidic pH ensures the aminopyrazine moiety is protonated, improving peak shape.

    • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile (ACN). ACN is often preferred over methanol due to its lower viscosity and stronger elution strength in reversed-phase mode.

  • Initial Gradient and Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[8]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm initially, or the predetermined λ-max.

    • Injection Volume: 10 µL.

    • Gradient Program: A fast, broad gradient is used to elute all components and determine the approximate elution profile.[12]

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Analysis: Inject a solution of 3-(Cyclopentyloxy)pyrazin-2-amine (approx. 0.5 mg/mL in 50:50 ACN/Water) and a blank (diluent). Evaluate the resulting chromatogram for peak shape, retention time, and resolution between the main peak and any impurities.

Phase 2: Method Optimization

Once a suitable column and mobile phase system are identified, the next step is to optimize the conditions to achieve the desired resolution (Rs > 1.5 between critical peaks) and runtime.[13]

  • Gradient Slope: If peaks are poorly resolved, a shallower gradient (e.g., changing from 5-95% B over 13 minutes to 20-70% B over 20 minutes) will improve separation.

  • Temperature: Increasing the column temperature (e.g., to 40 °C) can decrease mobile phase viscosity, reduce column backpressure, and sometimes alter selectivity, potentially improving resolution.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. Lower flow rates can sometimes increase efficiency, but at the cost of longer run times.

Phase 3: Forced Degradation and Specificity

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4] The goal is to achieve 5-20% degradation of the API to produce a sufficient level of degradants without destroying the molecule entirely.[6]

ForcedDegradation API 3-(Cyclopentyloxy)pyrazin-2-amine (Parent Drug) Stress Stress Conditions API->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Stress->Ox Therm Thermal (e.g., 80°C, solid state) Stress->Therm Photo Photolytic (ICH Q1B light exposure) Stress->Photo Result HPLC Analysis Goal: Peak Purity & Resolution Acid->Result Base->Result Ox->Result Therm->Result Photo->Result

Caption: Logic of forced degradation for demonstrating method specificity.

Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of 3-(Cyclopentyloxy)pyrazin-2-amine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 ACN/Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C. Sample at various time points (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60 °C. Sample at various time points.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature. Sample at various time points.

    • Thermal Degradation: Store the solid compound in an oven at 80 °C. Sample at different days.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[14]

  • Sample Analysis: Before injection, neutralize the acid and base-stressed samples. Dilute all samples to the target concentration (e.g., 0.5 mg/mL) with the mobile phase diluent.

  • Evaluation: Analyze all stressed samples using the optimized HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak and from each other. A photodiode array (PDA) detector is invaluable here to check for peak purity, ensuring no co-eluting peaks are present.[13]

Final Optimized Method and Validation Protocol

The culmination of the development work is a fixed, detailed analytical method ready for validation.

Table 1: Final Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-22 min: 80% B; 22.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 265 nm (example λ-max)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Run Time 25 minutes
Method Validation according to ICH Q2(R1)

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[15][16] The following parameters must be assessed for a purity method.

Protocol: Method Validation

  • Specificity: Already demonstrated through forced degradation studies. The method should also be tested against a blank and a placebo (if in a formulation) to show no interference.

  • Linearity:

    • Prepare at least five concentrations of the analyte, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., from 0.005 mg/mL to 0.75 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). If available, this can be done by spiking a placebo matrix.

    • Calculate the percentage recovery at each level.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[17]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at the 100% target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[18]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

    • The LOQ should be experimentally verified by preparing a sample at this concentration and checking for acceptable precision and accuracy.

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Examples of variations:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase pH (± 0.2 units)

      • Different column batches

    • Acceptance Criterion: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.

Table 2: Summary of Validation Parameters and Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
Specificity Resolution of analyte from all degradants/impuritiesRs > 1.5, No interference at analyte Rt
Linearity Correlation Coefficient (r²) of calibration curver² ≥ 0.999
Accuracy % Recovery of spiked samples at 3 levels98.0% - 102.0%
Precision (Repeatability) %RSD of 6 replicate preparations≤ 2.0%
Precision (Intermediate) %RSD across different days/analysts/instruments≤ 2.0%
LOQ Signal-to-Noise Ratio or Precision at low concentrationS/N ≥ 10; Precision %RSD ≤ 10%
Robustness Consistency of results under varied conditionsSystem suitability passes; results are unaffected

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing a robust, stability-indicating RP-HPLC method for the purity determination of 3-(Cyclopentyloxy)pyrazin-2-amine. By beginning with an understanding of the analyte's chemical properties, a logical progression through screening, optimization, and forced degradation leads to a method that is fit for its intended purpose in a regulated pharmaceutical environment. The subsequent validation, performed according to ICH Q2(R1) guidelines, provides documented evidence of the method's reliability, ensuring the quality and consistency of data generated for batch release and stability studies.

References

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (n.d.). Chromatography Online. Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). SciSpace. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Technology Networks. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (2020). International Journal for Scientific Research & Development.
  • Method Development & Forced Degradation. (n.d.). J-STAR Research. Retrieved from [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. (2010). Tropical Journal of Pharmaceutical Research.
  • Akram, N. M. D., et al. (2020). Method development and validation of a reversed phase HPLC method for determination of Anastrazole and Temozolomide in pharmaceutical dosage form. AIP Conference Proceedings.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2023).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved from [Link]

  • HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (1995). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2023). AMSbiopharma. Retrieved from [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. Retrieved from [Link]

  • HPLC Column Selection Guide. (2024). SCION Instruments. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • 3-(cyclopentyloxy)pyridin-2-amine (C10H14N2O). (n.d.). PubChemLite. Retrieved from [Link]

  • Aminopyrazine. (n.d.). PubChem. Retrieved from [Link]

  • (2~{S})-1-[3-(3-cyclopentyloxy-4-methoxy-phenyl)pyrazol-1-yl]. (n.d.). PubChem. Retrieved from [Link]

Sources

Method

Application Note: Reaction Conditions for Nucleophilic Substitution on Aminopyrazines

Executive Summary & Strategic Rationale Aminopyrazines are privileged scaffolds in FDA-approved kinase inhibitors (e.g., Gilteritinib , Crizotinib analogues). However, they present a distinct synthetic challenge: the ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Aminopyrazines are privileged scaffolds in FDA-approved kinase inhibitors (e.g., Gilteritinib , Crizotinib analogues). However, they present a distinct synthetic challenge: the amino group (


) is a strong electron-donating group (EDG) that significantly increases electron density on the pyrazine ring.

In the context of Nucleophilic Aromatic Substitution (


) , this donation deactivates the ring toward nucleophilic attack, rendering standard conditions ineffective. While a simple chloropyrazine reacts readily with amines at mild temperatures, a 2-amino-3-chloropyrazine  often requires forcing conditions or catalytic activation.

This guide details three distinct protocols to overcome this electronic deactivation:

  • High-Energy

    
    :  Utilizing microwave irradiation and polar aprotic solvents to force substitution in the presence of the amino group.
    
  • The "Organic" Sandmeyer: A modern, anhydrous approach to replace the amino group with a halogen, converting a deactivated substrate into a highly reactive electrophile.

  • N-Oxide Activation: A strategic detour to activate the ring C-H bonds or facilitate substitution at the alpha position.

Mechanistic Insight: The "Deactivation" Problem

To design successful experiments, one must understand the electronic landscape.

  • Standard Pyrazine: Electron-deficient (two nitrogen atoms pull density). Highly reactive to

    
    .
    
  • Aminopyrazine: The lone pair on the exocyclic nitrogen donates density into the ring via resonance. This raises the energy of the LUMO, making the ring less electrophilic and repelling incoming nucleophiles.

Visualization: Electronic Deactivation & Decision Tree

Reactivity Substrate Target: Aminopyrazine Scaffold Analysis Electronic Status: Ring Deactivated by -NH2 (EDG) Substrate->Analysis Decision Strategic Goal? Analysis->Decision RouteA Route A: Functionalize Ring (Keep -NH2) Decision->RouteA Retain Amine RouteB Route B: Replace -NH2 (Sandmeyer) Decision->RouteB Remove Amine CondA Requires Forcing Conditions: High T (>120°C) or Microwave Solvent: NMP/DMSO RouteA->CondA CondB Requires Activation: Isoamyl Nitrite + CuX2 Solvent: MeCN (Anhydrous) RouteB->CondB

Figure 1: Strategic decision tree for aminopyrazine functionalization based on electronic constraints.

Application Note A: Direct on Halogenated Aminopyrazines

Scenario: You have a scaffold like 2-amino-3-chloropyrazine and need to displace the chloride with an amine nucleophile while retaining the primary amino group.

Challenge: The reaction is sluggish due to ring deactivation. Solution: Microwave irradiation is superior to conventional heating.[1] It provides rapid, uniform heating that overcomes the high activation energy barrier without prolonged exposure to thermal degradation.

Protocol 1: Microwave-Assisted Amination

Scope: Displacement of Cl/Br on aminopyrazines with primary/secondary amines.

Materials:

  • Substrate: 2-Amino-3-chloropyrazine (1.0 equiv)

  • Nucleophile: Amine (2.0 - 3.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-BuOH (n-Butanol)

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure:

  • Preparation: In a 2-5 mL microwave vial, dissolve the chloropyrazine (0.5 mmol) in NMP (2.0 mL).

    • Note: NMP is preferred for its high boiling point and ability to solubilize polar intermediates. Ethanol can be used but may generate high pressure.

  • Addition: Add the amine nucleophile (1.5 mmol) and DIPEA (1.5 mmol). Cap the vial with a crimp top and septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 160 °C

    • Time: 20 - 40 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Work-up: Cool to room temperature. Pour the mixture into water (20 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine (to remove NMP), dry over

    
    , and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
    

Data Summary: Solvent & Temp Effects

SolventTemp (°C)TimeYield (%)Notes
Ethanol 80 (Reflux)24 h<10%Thermal energy insufficient.
DMSO 12012 h45%Difficult work-up; some degradation.
NMP (MW) 160 30 min 82% Optimal. Clean conversion.
n-BuOH 180 (Sealed)2 h65%Good alternative if MW unavailable.

Application Note B: The "Organic" Sandmeyer Reaction

Scenario: You need to remove the amino group and replace it with a halogen (Br, Cl, I) to enable subsequent cross-coupling (Suzuki, Buchwald) or


 on a now-activated ring.

Challenge: Classical Sandmeyer conditions (aqueous acid/NaNO2) often fail with heterocyclic amines due to solubility issues and the instability of the pyrazinyl diazonium species in water. Solution: Use alkyl nitrites (t-BuONO or Isoamyl Nitrite) in anhydrous organic solvents (MeCN). This "non-aqueous" Sandmeyer is milder and higher yielding for drug-like scaffolds.

Protocol 2: Anhydrous Bromination (Deamination)

Scope: Conversion of 2-aminopyrazines to 2-bromopyrazines.

Materials:

  • Substrate: 2-Aminopyrazine derivative (1.0 equiv)[2]

  • Reagent: Isoamyl Nitrite (1.5 equiv) or tert-Butyl Nitrite

  • Halogen Source:

    
     (Copper(II) Bromide) (1.2 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Add

    
     (1.2 equiv) and anhydrous MeCN. The solution will be dark green/black.
    
  • Activation: Add Isoamyl Nitrite (1.5 equiv) dropwise. Stir for 5-10 minutes.

  • Addition: Add the aminopyrazine substrate (1.0 equiv) slowly (solid addition or solution in minimal MeCN).

    • Caution: Nitrogen gas evolution will occur. Ensure proper venting.

  • Reaction: Heat to 60-65 °C for 1-2 hours. Monitor by LCMS (disappearance of amine, appearance of bromide).

  • Quench: Cool to RT. Quench with 20% aqueous HCl (to break up Copper-chelated byproducts) or saturated

    
    .
    
  • Extraction: Extract with EtOAc. The organic layer may turn blue/green; wash repeatedly with brine/water until colorless.

Mechanistic Workflow: Organic Sandmeyer

Sandmeyer Step1 Reagent Formation: Isoamyl Nitrite + CuBr2 (Generates NO+ equivalent) Step2 Diazotization: Attack of Aminopyrazine on NO+ Forms [Pyrazine-N2]+ Species Step1->Step2 Step3 Radical Substitution: Single Electron Transfer (SET) from Cu(I) Loss of N2 -> Pyrazinyl Radical Step2->Step3 Step4 Product Formation: Radical recombination with Br- Yields 2-Bromopyrazine Step3->Step4

Figure 2: Mechanism of the non-aqueous Sandmeyer reaction involving radical intermediates.

Troubleshooting & Advanced Modifications

Acid Catalysis for

If the microwave method (Protocol 1) fails or yields are low, the ring is likely too electron-rich.

  • Modification: Add 1.0 - 2.0 equivalents of TFA (Trifluoroacetic acid) or HCl (4M in dioxane) to the reaction mixture.

  • Why: Protonation of the pyrazine ring nitrogen (N1 or N4) creates a cationic species. This drastically lowers the LUMO energy, making the ring highly electrophilic (similar to a pyridinium salt).

  • Caution: Ensure your nucleophile is not deactivated by protonation (use excess amine).

N-Oxide Activation Strategy

If direct substitution is impossible, oxidize the ring first.

  • Oxidation: Treat aminopyrazine with m-CPBA (DCM, RT) to form the N-oxide.

  • Functionalization: React the N-oxide with

    
     (reflux). This rearranges the N-oxide to put a Chlorine at the alpha-position (C3 or C6), often yielding a highly reactive 2-amino-3,6-dichloropyrazine  intermediate which is primed for 
    
    
    
    .

References

  • Microwave Assisted

    
     on Heterocycles: 
    
    • Title: Microwave-Assisted Amination of Chloropurine and Chloropyrazine Deriv
    • Source:Molecules2012, 17, 1212-1225.
    • URL:[Link]

  • Organic Sandmeyer (Isoamyl Nitrite)

    • Title: A New Method of Bromination of Aromatic Rings by an Isoamyl Nitrite/HBr System.[3]

    • Source:Tetrahedron Letters2008, 49, 2906-2909.
    • URL:[Link]

  • General Reactivity of Aminopyrazines

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
    • Source:Molecules2022, 27, 1032.
    • URL:[Link]

  • Title: A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine.

Sources

Application

Application Note: Crystallization &amp; Purification Strategies for 3-(Cyclopentyloxy)pyrazin-2-amine

Executive Summary 3-(Cyclopentyloxy)pyrazin-2-amine (CAS: 1697671-71-8) is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors (e.g., BTK, PI3K/mTOR pathways).[1] Its structure comb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Cyclopentyloxy)pyrazin-2-amine (CAS: 1697671-71-8) is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors (e.g., BTK, PI3K/mTOR pathways).[1] Its structure combines a weakly basic aminopyrazine core with a lipophilic cyclopentyloxy tail. This duality presents specific purification challenges: the molecule exhibits high solubility in polar organic solvents but is prone to "oiling out" (liquid-liquid phase separation) due to the flexible ether chain.

This guide details a systematic approach to developing a robust crystallization process for this compound. It moves beyond generic recipes to provide a logic-driven framework for solvent selection, nucleation control, and polymorphism management.

Physicochemical Profile & Solubility Logic

To design a successful crystallization, we must first analyze the molecule's functional groups.

FeatureChemical ImplicationCrystallization Impact
Pyrazine Ring Planar, aromatic, H-bond acceptor.[1]Encourages stacking; soluble in aromatic solvents and alcohols.
2-Amino Group Weak H-bond donor.[1]Critical for crystal lattice formation via H-bonding.
3-Cyclopentyloxy Lipophilic, flexible alkyl chain.[1]Risk Factor: Increases solubility in non-polar solvents; high rotational freedom promotes oiling out.
Predicted Solubility Map

Based on calculated LogP and functional group analysis.

  • High Solubility (Solvents): Ethanol, Methanol, DMSO, Dichloromethane (DCM), Ethyl Acetate (warm).[1]

  • Moderate Solubility: Isopropyl Alcohol (IPA), Toluene.[1]

  • Low Solubility (Anti-Solvents): Water, Heptane, Hexane, Cyclohexane.[1]

Protocol 1: Solubility Screening (The "First Principles" Approach)[1]

Before attempting bulk crystallization, perform this micro-screen to define the Metastable Zone Width (MSZW).

Materials:

  • 100 mg 3-(Cyclopentyloxy)pyrazin-2-amine (Crude) per vial.[1]

  • Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Toluene.[1]

Procedure:

  • Place 100 mg of solid into a GC vial.

  • Add solvent in 100 µL increments at Room Temperature (RT). Vortex after each addition.

  • If soluble at <5 volumes (<0.5 mL): Solvent is too powerful.[1] Use as a solvent in an anti-solvent method.

  • If insoluble at 10 volumes: Heat to 60°C (or reflux).

  • Target: Dissolution at elevated temperature (Hot) and precipitation upon cooling (Cold).[1]

Success Criteria:

  • Clear solution at High T.

  • Crystalline solid (not oil) at Low T.[1]

  • Recovery: >70% yield.

Protocol 2: Cooling Crystallization (Preferred Method)[1]

This method is ideal for scale-up as it avoids the rapid supersaturation spikes that cause oiling out. Ethanol/Water or IPA are the recommended starting systems.

Step-by-Step Methodology
  • Dissolution:

    • Charge crude 3-(Cyclopentyloxy)pyrazin-2-amine into the reactor.[1]

    • Add Ethanol (Absolute) at 5 to 7 volumes (mL per gram of solid).

    • Heat to 65–70°C with agitation (200 RPM). Ensure complete dissolution. Note: If insolubles remain, filter hot.[1]

  • Nucleation Control (Seeding):

    • Cool the solution slowly to 50°C .

    • Critical Step: Add 0.5 wt% of pure seed crystals.

    • Hold at 50°C for 30 minutes to allow seed bed maturation (prevents seed dissolution).[1]

  • Cooling Ramp:

    • Cool from 50°C to 0°C at a rate of 10°C per hour .

    • Why? Rapid cooling traps impurities and triggers oiling out. Slow cooling promotes pure crystal growth.

  • Isolation:

    • Hold at 0°C for 2 hours.

    • Filter the slurry using a Buchner funnel (vacuum).

    • Wash: Displace mother liquor with 1 volume of cold Ethanol (0°C).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol 3: Anti-Solvent Crystallization (Yield Recovery)[1]

Use this method if the compound is too soluble in alcohols to crystallize by cooling alone.

System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent).[1]

  • Dissolution: Dissolve the crude material in Ethyl Acetate (3 volumes) at 50°C.

  • Initial Addition: Add Heptane (1 volume) dropwise until a faint turbidity persists.

  • Seeding: Add seeds (if available) or scratch the glass to induce nucleation.

  • Extension: Once crystals are visible, add the remaining Heptane (4 volumes) over 2 hours.

  • Aging: Cool to RT and stir for 4 hours before filtration.

Troubleshooting: Mitigating "Oiling Out"

The cyclopentyloxy group makes this compound prone to Liquid-Liquid Phase Separation (LLPS).[1] If your solution turns into a milky emulsion or deposits a sticky gum, follow this logic tree.

OilingOutMitigation Start Problem: Material Oils Out CheckT Check Temperature Start->CheckT Reheat Reheat to Clear Solution CheckT->Reheat Solution is cloudy SolventChange Change Solvent System CheckT->SolventChange Persists despite seeding Seed Add Seeds at Higher T (Supersaturation Control) Reheat->Seed At Cloud Point SlowCool Reduce Cooling Rate (<5°C/hr) Seed->SlowCool AddPolar Add More Polar Solvent (Increase Solubility) SolventChange->AddPolar Too non-polar?

Caption: Decision tree for mitigating oiling out phenomena during pyrazine crystallization.

Technical Insight: Oiling out occurs when the metastable limit of the liquid-liquid separation is crossed before the crystalline solubility curve. To fix this:

  • Seed at a higher temperature: This bypasses the nucleation energy barrier.

  • Increase solvent polarity: If using EtOAc/Heptane, increase the EtOAc ratio to keep the oil phase dissolved longer, allowing crystals to form.

Characterization & Validation

Ensure the isolated solid meets the required Critical Quality Attributes (CQAs).

TechniquePurposeAcceptance Criteria
HPLC (UV @ 254 nm) Chemical Purity>98.5% Area (No single impurity >0.1%).[1]
PXRD (Powder X-Ray) Polymorph IDDistinct sharp peaks (amorphous halo indicates failure).[1]
DSC (Differential Scanning Calorimetry) Thermal ProfileSharp endotherm (melting point).[1] Broad peaks suggest solvates or impurity.
1H NMR Structure VerificationConfirm integrity of the cyclopentyloxy ring (multiplets at ~1.5–1.9 ppm).

References

  • Compound Data: PubChem. Aminopyrazine | C4H5N3.[2] National Library of Medicine. Link[1]

  • Synthesis Context: Sigma-Aldrich. 3-(cyclopentyloxy)pyrazin-2-amine Product Page. Link

  • Crystallization Theory: Park, K. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. J Pharm Sci. 2010. Link

  • Pyrazine Purification: BenchChem. Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products. Link

  • General Protocol: ResearchGate. Purification of pyrazole/pyrazine derivatives. Link

Sources

Method

Application Note and Protocol: Comprehensive Guide to the Handling, Storage, and Stability Assessment of 3-(Cyclopentyloxy)pyrazin-2-amine Powder

Introduction 3-(Cyclopentyloxy)pyrazin-2-amine is a substituted aminopyrazine derivative that holds significant interest for researchers in medicinal chemistry and drug discovery. As with any novel compound intended for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Cyclopentyloxy)pyrazin-2-amine is a substituted aminopyrazine derivative that holds significant interest for researchers in medicinal chemistry and drug discovery. As with any novel compound intended for pharmaceutical development, a thorough understanding of its chemical stability, along with proper handling and storage procedures, is paramount to ensure the integrity of experimental results and the safety of laboratory personnel. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling and storing 3-(Cyclopentyloxy)pyrazin-2-amine powder. Furthermore, it outlines detailed protocols for conducting forced degradation studies to elucidate its intrinsic stability profile, a critical step in the development of stable formulations and robust analytical methods.[1][2]

Health and Safety Precautions

While a detailed toxicological profile of 3-(Cyclopentyloxy)pyrazin-2-amine may not be extensively documented, its structure as a substituted aminopyrazine warrants careful handling. The following precautions are based on general safety guidelines for similar chemical entities.[3]

1.1. Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[4]

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed. For larger quantities, consider additional protective clothing.

1.2. Engineering Controls

  • Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]

1.3. First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7]

Recommended Storage Conditions

The long-term stability of 3-(Cyclopentyloxy)pyrazin-2-amine powder is highly dependent on the storage conditions. Amines, in general, can be susceptible to degradation from atmospheric oxygen, moisture, light, and elevated temperatures.[8]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidative degradation.[9]
Humidity Store in a tightly sealed container with a desiccant.Protects against hydrolysis and moisture-mediated degradation.
Light Store in a light-resistant (amber) vial or in a dark location.Prevents photochemical degradation.
Container Use a tightly sealed, appropriate container (e.g., glass vial).Prevents contamination and exposure to atmospheric conditions.[4][6]

Stability Profile and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps in understanding the intrinsic stability of a drug substance.[10][11] These studies are designed to accelerate the degradation of the compound under various stress conditions to identify potential degradation products and pathways.[1][2] The following protocols are designed to assess the stability of 3-(Cyclopentyloxy)pyrazin-2-amine.

Objective of Forced Degradation Studies
  • To identify the likely degradation products of 3-(Cyclopentyloxy)pyrazin-2-amine.

  • To understand the degradation pathways of the molecule.

  • To develop and validate a stability-indicating analytical method.[10]

  • To aid in the development of a stable formulation and determine appropriate storage conditions.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of 3-(Cyclopentyloxy)pyrazin-2-amine acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidative Degradation prep->oxidation Expose to Stress thermal Thermal Degradation prep->thermal Expose to Stress photo Photolytic Degradation prep->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples interpret Identify Degradants and Determine Degradation Pathways hplc->interpret

Caption: Experimental workflow for forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of 3-(Cyclopentyloxy)pyrazin-2-amine at a concentration of 1 mg/mL in a suitable solvent such as a mixture of acetonitrile and water. This stock solution will be used for the subsequent stress studies.

Forced Degradation Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] The conditions below are starting points and may need to be adjusted based on the observed stability of the compound.

3.4.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide (NaOH).

  • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze by HPLC.

3.4.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid (HCl).

  • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze by HPLC.

3.4.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze by HPLC.

3.4.4. Thermal Degradation

  • Place a known amount of the solid powder in a vial.

  • Heat the vial in an oven at 80°C for 48 hours.

  • After heating, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid at a known concentration for analysis.

  • Analyze by HPLC.

3.4.5. Photolytic Degradation

  • Place a thin layer of the solid powder in a petri dish.

  • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample protected from light.

  • After exposure, prepare solutions of both the exposed and control samples at a known concentration.

  • Analyze by HPLC.

Analytical Methodology

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.[10] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection is generally suitable.[12]

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan) or MS
Injection Volume 10 µL

Potential Degradation Pathways

Based on the chemical structure of an aminopyrazine with an ether linkage, potential degradation pathways under stress conditions may include:

  • Hydrolysis: Cleavage of the ether bond under acidic or basic conditions.

  • Oxidation: Oxidation of the amino group or the pyrazine ring.[9]

  • Photodegradation: Ring cleavage or other rearrangements upon exposure to light.

G cluster_compound 3-(Cyclopentyloxy)pyrazin-2-amine cluster_degradation Potential Degradation Pathways parent C9H13N3O hydrolysis Hydrolysis of Ether Bond parent->hydrolysis Acid/Base oxidation Oxidation of Amino Group/Ring parent->oxidation H2O2 photo Photochemical Rearrangement parent->photo Light/UV

Caption: Potential degradation pathways for the compound.

Data Interpretation and Reporting

The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

% Degradation = [ (Areacontrol - Areastressed) / Areacontrol ] x 100

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability under different conditions.

Illustrative Data Table:

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 h60°CHypothetical ValueHypothetical Value
0.1 M NaOH24 h60°CHypothetical ValueHypothetical Value
3% H₂O₂24 hRoom TempHypothetical ValueHypothetical Value
Thermal (Solid)48 h80°CHypothetical ValueHypothetical Value
Photolytic (Solid)1.2 M lux hAmbientHypothetical ValueHypothetical Value

Conclusion

This application note provides essential guidelines for the safe handling and optimal storage of 3-(Cyclopentyloxy)pyrazin-2-amine powder. The detailed protocols for forced degradation studies offer a robust framework for researchers to determine the intrinsic stability of the compound, which is a foundational step in the drug development process. Adherence to these procedures will ensure the generation of reliable and reproducible data, contributing to the successful advancement of research and development projects involving this compound.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google Scholar.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • 3-(cyclopentyloxy)pyrazin-2-amine | 1697671-71-8. (n.d.). Sigma-Aldrich.
  • RADIATION AND CHEMICAL STABILITY OF AMINES. (n.d.). INIS-IAEA.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. (n.d.). Benchchem.
  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). PMC.
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021, April 8). ACS Publications.
  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • safety data sheet. (n.d.). Enamine.
  • Aminopyrazine | C4H5N3 | CID 78747. (n.d.). PubChem.
  • A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine. (n.d.). Benchchem.
  • 3 - Safety Data Sheet. (n.d.). CymitQuimica.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 3-(Cyclopentyloxy)pyrazin-2-amine production

Welcome to the technical support center for the synthesis and purification of 3-(Cyclopentyloxy)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(Cyclopentyloxy)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. We will delve into the causality behind impurity formation and provide field-proven, validated protocols to ensure the highest purity of your final compound.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most common and efficient route to synthesizing 3-(Cyclopentyloxy)pyrazin-2-amine is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a halide (typically chloride) from an activated pyrazine ring by cyclopentoxide. The reaction is a variation of the Williamson ether synthesis, adapted for an electron-deficient heteroaromatic system.[1]

The pyrazine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, a process facilitated by the strong nucleophilicity of the cyclopentoxide anion. This anion is typically generated in situ by reacting cyclopentanol with a strong base, such as sodium hydride (NaH).

G SM1 3-Chloropyrazin-2-amine Product 3-(Cyclopentyloxy)pyrazin-2-amine SM1->Product SNAr Reaction (e.g., 60-80 °C) SM2 Cyclopentanol Intermediate Sodium Cyclopentoxide (in situ) SM2->Intermediate Deprotonation Base Sodium Hydride (NaH) Base->Intermediate Deprotonation Solvent Anhydrous THF/DMF Solvent->Product SNAr Reaction (e.g., 60-80 °C) Intermediate->Product SNAr Reaction (e.g., 60-80 °C)

Caption: General synthesis scheme for 3-(Cyclopentyloxy)pyrazin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during synthesis, workup, and purification in a question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 3-chloropyrazin-2-amine. What are the likely causes?

A1: An incomplete reaction is one of the most common issues and typically points to problems with the nucleophile generation or overall reaction conditions.

  • Causality: The reaction hinges on the quantitative formation of the sodium cyclopentoxide intermediate. If the base is weak, insufficient, or has degraded, there won't be enough nucleophile to drive the reaction to completion. Likewise, the presence of moisture will quench the highly reactive sodium hydride and consume the alkoxide, halting the reaction.[2]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the sodium hydride is fresh and highly reactive (it should appear as a fine, grey powder). Titrate the base if its quality is uncertain. Ensure starting materials are pure.[3]

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon). Perform the reaction under a positive pressure of inert gas.[3]

    • Optimize Reaction Parameters: If conditions are confirmed to be anhydrous, consider increasing the reaction temperature in increments of 10 °C or extending the reaction time. Monitor progress every few hours by TLC.[3]

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of both cyclopentanol and sodium hydride to ensure the limiting reagent (3-chloropyrazin-2-amine) is fully consumed.

Q2: My TLC plate shows a new, prominent spot close to the solvent front, and the yield of my desired product is low. What is this impurity?

A2: While SNAr is the desired pathway, side reactions can occur under forcing conditions. An apolar byproduct often suggests an unexpected elimination or decomposition event, though this is less common for SNAr on a pyrazine ring compared to aliphatic systems.[4] A more probable cause is the formation of a dialkoxy pyrazine if a dichloropyrazine starting material was used, or impurities arising from the starting materials themselves.

However, a common side reaction in related syntheses is the formation of imidazole derivatives, especially if the synthesis route involves sugars and ammonia at some stage, though this is less likely in the specific SNAr step.[3][5]

  • Causality: The most likely cause for unexpected byproducts is either impure starting materials or a side reaction promoted by excessive heat. For example, if the 3-chloropyrazin-2-amine starting material contains 2,3-dichloropyrazine, a disubstituted, more apolar byproduct could form.

  • Troubleshooting & Identification Workflow:

G Start Observe Apolar Impurity Step1 Analyze Starting Materials (GC-MS, HPLC, NMR) Start->Step1 Step2 Isolate Impurity via Column Chromatography Step1->Step2 Starting Materials Pure Step5 Purify Starting Materials Before Reaction Step1->Step5 Impurities Found Step3 Characterize Impurity (LC-MS, NMR) Step2->Step3 Step4 Optimize Reaction: Lower Temperature Step3->Step4 End Obtain Pure Product Step4->End Step5->End

Caption: Workflow for identifying and mitigating apolar byproducts.

Q3: After aqueous workup, my crude product is difficult to purify and appears to be degrading. How can I improve the isolation step?

A3: Pyrazine derivatives, especially those with amino groups, can be sensitive to pH changes and prolonged exposure to aqueous acidic or basic conditions.[6] The amino group can also chelate with metal ions.

  • Causality: The amino group on the pyrazine ring imparts basicity, making the molecule soluble in acidic aqueous solutions. During workup, partitioning between the organic and aqueous layers can be inefficient if the pH is not controlled. Emulsions can also form.

  • Recommended Workup Protocol:

    • Quench Carefully: Cool the reaction mixture to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaH and any remaining alkoxide. Avoid using strong acids.

    • Extraction: Extract the product into a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform multiple extractions (e.g., 3x) to ensure complete recovery.[5]

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to break up emulsions and remove the bulk of the water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a moderate temperature (< 40 °C) to prevent thermal degradation.

Q4: What are the best methods for purifying the final product to >99% purity?

A4: The choice of purification depends on the physical state of your crude product and the nature of the impurities. The two most effective methods are column chromatography and recrystallization.[7]

  • Silica Gel Column Chromatography: This is the most versatile method for removing both more polar and less polar impurities. A detailed protocol is provided in the next section.

  • Recrystallization: If your crude product is a solid and has a purity of >90%, recrystallization can be an excellent and scalable method to achieve high purity.

    • Solvent Selection: Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for pyrazine derivatives include ethanol, isopropanol, or mixed systems like ethyl acetate/hexane.[7]

Impurity Troubleshooting Summary

Observed Issue Potential Impurity / Cause Proposed Solution & Rationale
Incomplete ReactionUnreacted 3-chloropyrazin-2-amineCause: Insufficient/degraded base; moisture. Solution: Use fresh NaH under an inert, anhydrous atmosphere. Use a slight excess of cyclopentoxide.[2][3]
Apolar ByproductDisubstituted pyrazine (from impure SM)Cause: Impure starting materials. Solution: Analyze starting material purity by GC-MS or HPLC. Purify if necessary before the reaction.[8]
Polar Byproduct3-hydroxypyrazin-2-amineCause: Hydrolysis of the chloro-substituent by trace water at elevated temperatures. Solution: Ensure strictly anhydrous conditions.[3]
Tailing on TLCBaseline materialCause: Highly polar impurities or product protonation on silica. Solution: Add 0.5-1% triethylamine (Et₃N) to the chromatography eluent to suppress amine-silica interaction.
Standard Operating Protocols
Protocol 1: TLC Monitoring of the Reaction

This protocol is essential for determining reaction completion and identifying the presence of impurities.

  • Plate: Silica gel 60 F₂₅₄

  • Eluent: 30% Ethyl Acetate in Hexane (This is a starting point; adjust polarity as needed).

  • Procedure:

    • On a TLC plate, spot the 3-chloropyrazin-2-amine starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Develop the plate in the eluent system.

    • Visualize under UV light (254 nm).

    • The reaction is complete when the SM spot in the RM lane has completely disappeared. The product spot should be clearly visible (typically with a higher Rf than the amino-chloropyrazine SM).

Protocol 2: Purification by Silica Gel Column Chromatography

This is a validated method for obtaining high-purity 3-(Cyclopentyloxy)pyrazin-2-amine.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of Ethyl Acetate (EtOAc) in Hexane. Start with a low polarity (e.g., 10% EtOAc/Hexane) and gradually increase to 30-40% EtOAc/Hexane. Adding 0.5% Et₃N to the eluent can improve peak shape by preventing tailing.[7]

  • Procedure:

    • Prepare a slurry of silica gel in the initial low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent mixture.

    • Adsorb the crude mixture onto a small amount of silica gel ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin eluting with the solvent gradient, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Analytical Characterization

To confirm the identity and purity of the final product, a combination of analytical techniques is recommended.[9]

  • HPLC: A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) is excellent for quantitative purity analysis.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on any residual impurities.

References
  • Fernandez-Mato, A., Peinador, C., & Quintela, J. M. (2011). Synthesis and Characterization of Substituted Pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. European Journal of Medicinal Chemistry, 58, 171-183.
  • Google Patents. (2001). US6291674B2 - Process for preparing alkoxypyrazine derivatives.
  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(2)/[10].pdf]([Link]10].pdf)

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Retrieved from [Link]

  • PMC. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • WHO. (2002). Evaluation of certain food additives and contaminants (Fifty-seventh report of the Joint FAO/WHO Expert Committee on Food Additives). WHO Technical Report Series, 909.
  • Wiley Online Library. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazines: Occurrence, formation and biodegradation. Retrieved from [Link]

  • Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • PubMed. (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. Retrieved from [Link]

  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • EURL-Pesticides.eu. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved from [Link]

  • AAPS PharmSciTech. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Evaluation of 3-Amino Pyrazolones. Retrieved from [Link]

  • MDPI. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

Sources

Optimization

resolving solubility issues of aminopyrazines in aqueous buffers

Welcome to the Advanced Formulation Support Center. Subject: Troubleshooting Solubility of Aminopyrazine Derivatives in Aqueous Buffers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Center. Subject: Troubleshooting Solubility of Aminopyrazine Derivatives in Aqueous Buffers. Lead Scientist: Dr. A. Vance, Senior Application Scientist.[1]

Module 1: The Diagnostic Phase (Why is it crashing out?)

Q: My aminopyrazine compound dissolves in DMSO but precipitates immediately upon addition to PBS (pH 7.4). Why?

A: This is a classic "pKa Mismatch" phenomenon.[1] To understand the failure, we must look at the ionization state. The pyrazine ring is electron-deficient, making the ring nitrogens very weak bases. While the amino group at position 2 donates some electron density, the typical pKa of a protonated aminopyrazine is approximately 3.0 – 4.0 [1].

  • The Math of Precipitation: Using the Henderson-Hasselbalch equation:

    
    
    At a physiological pH of 7.4 with a compound pKa of 3.4:
    
    
    
    
    
    

Conclusion: At pH 7.4, your compound is 99.99% neutral . Neutral molecules rely entirely on intrinsic solubility (


), which is often negligible for drug-like aminopyrazines due to strong crystal lattice energy (pi-pi stacking of the planar ring).[1] You are essentially trying to dissolve "brick dust" in water.[1]

Module 2: The "Golden Standard" Protocol (Cosolvents)

Q: I cannot change the pH of my assay. What is the safest cosolvent strategy?

A: If pH adjustment is off the table, you must reduce the dielectric constant of the solvent system. DMSO is the standard, but "shock dilution" often causes precipitation.

The "Step-Down" Dilution Protocol: Do not inject high-concentration DMSO stock directly into the bulk buffer.[1] This creates local supersaturation and immediate nucleation.[1]

  • Dissolve: Prepare a 10 mM stock in 100% anhydrous DMSO.

  • Intermediate: Dilute 1:10 into a "bridge solvent" (e.g., PEG400 or Propylene Glycol).

  • Final: Dilute this mix into your aqueous buffer with rapid vortexing .

Maximum Tolerable Limits (Biological Assays):

CosolventMax Conc.[1] (Cell-Based)Max Conc.[1][2] (Enzymatic)Mechanism of Action
DMSO 0.1% - 0.5%1% - 5%Disrupts water structure; solvates hydrophobic domains.[1]
PEG 400 1% - 2%5% - 10%Interfacial tension reduction; prevents crystal nucleation.[1]
Ethanol < 1%< 2%General cosolvency (Volatile - seal plates well).[1][3][4]

Critical Warning: Aminopyrazines can form solvates with DMSO.[1] If you see crystals forming over time (e.g., after 2 hours), they may be DMSO-solvates, not the amorphous drug.

Module 3: The "Bio-Friendly" Solution (Cyclodextrins)

Q: DMSO is toxic to my primary cells. How do I solubilize without organic solvents?

A: Cyclodextrin (CD) complexation is the superior method for aminopyrazines. The hydrophobic pyrazine ring fits well into the cavity of


-Cyclodextrin derivatives [2].[1]

Recommended Excipient: HP-


-CD  (Hydroxypropyl-beta-cyclodextrin) or SBE-

-CD
(Sulfobutyl ether).[1] Avoid native

-CD due to nephrotoxicity risks in vivo and lower solubility.[1]

Protocol: In Situ Complexation

  • Buffer Prep: Prepare a 20% (w/v) stock solution of HP-

    
    -CD in your assay buffer (e.g., PBS).[1] Filter sterilize (0.22 
    
    
    
    m).
  • Compound Addition: Add your solid aminopyrazine compound directly to this vehicle.

  • Energy Input: Sonicate in a water bath for 30–60 minutes at ambient temperature. The solution should turn clear.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter again to remove any uncomplexed solid.[1]

Why this works: The CD encapsulates the hydrophobic "grease ball" portion of the aminopyrazine, while the exterior hydroxyl groups interact with water. This mimics a "trojan horse," carrying the drug into solution without changing the pH.

Module 4: Decision Logic & Troubleshooting

Q: How do I systematically choose the right formulation?

A: Follow the decision tree below. It prioritizes biological integrity over simple chemical solubility.[1]

SolubilityLogic Start Start: Aminopyrazine Precipitation CheckpH Can Assay pH be < 4.0? Start->CheckpH AcidSol Use Acidic Buffer (Citrate/Acetate) CheckpH->AcidSol Yes (Rare) CheckTox Is DMSO/PEG Toxic to Assay? CheckpH->CheckTox No (Physiological pH) Cosolvent Use DMSO Stock + PEG400 Bridge CheckTox->Cosolvent No (Robust Assay) Complex Use HP-beta-Cyclodextrin (10-20%) CheckTox->Complex Yes (Sensitive Cells) Lipid Consider Lipid Formulation (Liposomes/Micelles) Complex->Lipid If still insoluble

Figure 1: Decision matrix for solubilizing weak bases like aminopyrazines. Note that pH adjustment is rarely viable for physiological assays due to the low pKa.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I make a hydrochloride salt to improve solubility? A: You can, but it may not help in the buffer.

  • The Trap: You synthesize the HCl salt. It dissolves in pure water (pH drops to ~3). You add it to PBS (pH 7.4). The buffer capacity of PBS neutralizes the HCl. The aminopyrazine reverts to its free base form.

  • Result: Immediate precipitation.[1] Salts only work if the final solution pH maintains ionization [3].

Q: My compound crashes out after 24 hours. Is my data valid? A: Likely not. This is "kinetic solubility" vs. "thermodynamic solubility."

  • Kinetic: The compound stays in solution temporarily due to supersaturation (metastable).

  • Thermodynamic: The system reaches equilibrium, and crystals grow.

  • Fix: Measure the concentration of the supernatant at the end of the assay (using HPLC/UV) to confirm the actual exposure concentration.

Q: What is the "Spring and Parachute" effect? A: This is a formulation strategy.

  • Spring: High-energy state (amorphous solid or solvent stock) that dissolves rapidly.[1]

  • Parachute: An additive (like HPMC or PVP polymers) that inhibits crystal growth, keeping the compound in solution longer. Adding 0.1% HPMC to your buffer can extend the solubility window from minutes to hours.

References
  • PubChem. (2025).[1][5] Aminopyrazine Compound Summary: pKa and Physical Properties. National Library of Medicine.[1] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

Sources

Troubleshooting

preventing oxidation of 3-(Cyclopentyloxy)pyrazin-2-amine during storage

Technical Support Center: Stability & Storage of 3-(Cyclopentyloxy)pyrazin-2-amine Case ID: T-OX-1697671 Subject: Prevention of Oxidative Degradation & Peroxide Formation[1] Urgency: High (Compound is prone to rapid degr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 3-(Cyclopentyloxy)pyrazin-2-amine

  • Case ID: T-OX-1697671

  • Subject: Prevention of Oxidative Degradation & Peroxide Formation[1]

  • Urgency: High (Compound is prone to rapid degradation)

Executive Summary

You are likely working with 3-(Cyclopentyloxy)pyrazin-2-amine (CAS: 1697671-71-8) as a scaffold for kinase inhibitor development. This molecule presents a "dual-threat" stability profile:

  • Aminopyrazine Core: Electron-rich exocyclic amines on heteroaromatics are highly susceptible to photo-oxidation and N-oxide formation, leading to rapid discoloration (browning).

  • Cyclopentyloxy Moiety: Secondary alkyl ethers are Class B peroxide formers. Radical autoxidation at the

    
    -carbon of the cyclopentyl ring can generate explosive peroxides or degrade the ether linkage.
    

This guide replaces standard "store in a cool dry place" advice with a rigorous, mechanism-based preservation protocol.

Tier 1: Immediate Triage (Visual & Rapid Diagnostics)

Use this section if you suspect your compound has already degraded.

Q: My white powder has turned off-white/yellow. Is it still usable? A: Proceed with caution. Yellowing in aminopyrazines indicates the formation of azo-dimers or quinoidal species (chromophores) caused by air oxidation.

  • Action: If the color is faint yellow, purity is likely >95%. If it is brown/black, significant polymerization has occurred.

  • The "Solubility Test": Dissolve 5 mg in DMSO.

    • Clear solution: Likely surface oxidation only.

    • Turbid/Precipitate: Polymerization has occurred.[2] Discard.

Q: The compound smells "acrid" or sharp. Normal? A: No. The pure amine should have a faint amine-like odor. A sharp, acrid smell suggests hydrolysis of the ether (releasing cyclopentanol) or ring degradation.

Tier 2: Advanced Diagnostics (Root Cause Analysis)

Use this section to validate purity before starting expensive biological assays.

Q: How do I distinguish between moisture damage and oxidation? A: Use the Diagnostic Matrix below.

SymptomLikely CauseConfirmation Test
Purity Drop (LC-MS) N-Oxidation (Amine)Look for M+16 (Mono-oxide) or M+32 (Di-oxide) peaks.
New Impurity (NMR) Peroxide Formation1H-NMR: Check for downfield shift of the cyclopentyl

-proton (~4.8-5.2 ppm).
Mass Loss / Hygroscopy HydrolysisLook for Cyclopentanol peak in GC-MS or NMR.

Q: How do I test for peroxides in a solid powder? A: Standard starch-iodide strips work best on liquids. For this solid:

  • Dissolve 10 mg of the solid in 1 mL of peroxide-free THF or Methanol.

  • Dip a Quantofix® Peroxide Test Stick into the solution.

  • Blue Coloration = Peroxides present.[2][3][4][5] Do not concentrate/rotovap this sample.

Tier 3: Proactive Prevention (The "Gold Standard" Protocol)

Implement this workflow for storage >2 weeks.

The Mechanism of Failure

To prevent oxidation, you must understand the enemy. The diagram below illustrates the two distinct pathways attacking your molecule.

OxidationPathways Molecule 3-(Cyclopentyloxy) pyrazin-2-amine RadicalN N-Radical Intermediate Molecule->RadicalN Photo-oxidation RadicalC α-Carbon Radical (Cyclopentyl ring) Molecule->RadicalC H-abstraction Light UV Light / Air Light->RadicalN Dimer Azo-Dimer (Yellow/Brown Impurity) RadicalN->Dimer Dimerization Oxygen Atmospheric O2 Oxygen->RadicalC Peroxide Hydroperoxide (Explosion Risk) RadicalC->Peroxide O2 Insertion

Figure 1: Dual degradation pathways. The amine group (top) drives discoloration, while the ether group (bottom) drives peroxide instability.

Storage Protocol: The "Triple-Barrier" System

1. Barrier 1: Atmosphere (Argon vs. Nitrogen)

  • Recommendation: Use Argon (Ar) , not Nitrogen (N2).

  • Why? Argon is heavier than air and "blankets" the powder at the bottom of the vial. Nitrogen is lighter and can mix with residual air if the seal is imperfect.

  • Protocol: Flush the vial for 30 seconds with gentle Ar flow before capping.

2. Barrier 2: Container & Seal

  • Vial: Amber borosilicate glass (blocks UV light to prevent amine photo-oxidation).

  • Cap: Teflon (PTFE) lined screw cap. Avoid rubber septa for long-term storage (they are permeable to O2 over months).

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.

3. Barrier 3: Temperature [6]

  • Set Point: -20°C .

  • Critical Step: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, accelerating hydrolysis.

Visual Workflow: The Storage Lifecycle

StorageWorkflow Synthesis Synthesis/Purification Drying High-Vac Drying (<1 mbar, 4h) Synthesis->Drying Aliquot Aliquot into Amber Vials Drying->Aliquot Inert Argon Flush (30 sec) Aliquot->Inert Seal Parafilm Seal over Cap Inert->Seal Freeze Store at -20°C (Secondary Container) Seal->Freeze Usage Thaw to RT (Desiccator) Freeze->Usage When needed Usage->Inert Re-seal immediately

Figure 2: Lifecycle management. Note the "Thaw to RT" step is critical to prevent moisture condensation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 122361664 (3-(Cyclopentyloxy)pyrazin-2-amine). Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[2][3][4] Chemical Health and Safety, 8(5), 12-22.[7] (Authoritative review on cyclic ether peroxide risks).

  • University of California, Berkeley (EH&S). (2023). Guidelines for Safe Storage of Peroxide-Forming Chemicals.[4] (Classifies secondary alkyl ethers as Class B/C peroxide formers).

Sources

Optimization

Technical Support Center: Purification of 3-(Cyclopentyloxy)pyrazin-2-amine via Column Chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 3-(Cyclopentyloxy)pyrazin-2-amine. As a Senior Application Scientist, this guide syn...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 3-(Cyclopentyloxy)pyrazin-2-amine. As a Senior Application Scientist, this guide synthesizes established chromatographic principles with practical, field-tested insights to empower you to overcome common purification challenges and achieve high-purity product.

Proactive Purification Strategy: A Validated Protocol

A successful purification begins with a robust and well-planned experimental design. The following step-by-step protocol for the column chromatography of 3-(Cyclopentyloxy)pyrazin-2-amine is based on established methods for analogous pyrazine derivatives and is designed to be a self-validating system.

Core Principle: The separation of 3-(Cyclopentyloxy)pyrazin-2-amine from potential impurities is based on the differential partitioning of the compounds between a polar stationary phase (silica gel) and a non-polar mobile phase. The basic nature of the 2-aminopyrazine moiety necessitates the use of a mobile phase modifier to ensure sharp peaks and good recovery.

Experimental Protocol: Flash Column Chromatography

1. Materials and Reagents:

  • Crude 3-(Cyclopentyloxy)pyrazin-2-amine

  • Silica gel (230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (Et3N)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and equipment for column chromatography

2. Mobile Phase Preparation:

  • Prepare a stock solution of 1% triethylamine in ethyl acetate.

  • Prepare a series of mobile phases with varying ratios of n-hexane and the 1% triethylamine/ethyl acetate stock solution (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate with 1% Et3N).

3. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture on a TLC plate.

  • Develop the TLC plate using the prepared mobile phases.

  • The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

4. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Ensure the silica bed is uniform and free of cracks or air bubbles.

5. Sample Loading:

  • Dissolve the crude 3-(Cyclopentyloxy)pyrazin-2-amine in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

6. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the initial mobile phase, collecting fractions.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis.

  • Monitor the elution process by collecting small fractions and analyzing them by TLC.

7. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified 3-(Cyclopentyloxy)pyrazin-2-amine.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the purification of 3-(Cyclopentyloxy)pyrazin-2-amine.

Q1: My purified product shows a broad, tailing peak on the TLC plate and during column chromatography. What is causing this and how can I fix it?

A1: Peak tailing is a common issue when purifying basic compounds like 2-aminopyrazines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface can strongly interact with the basic nitrogen atoms of your compound, leading to poor peak shape and reduced recovery.

  • Immediate Solution: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) at a concentration of 0.5-1% (v/v) is highly effective. The triethylamine will compete with your product for the acidic sites on the silica gel, resulting in sharper peaks.

  • Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Amine-functionalized silica or neutral alumina can be excellent alternatives for the purification of basic compounds.

Q2: I am having difficulty separating my desired product from a very closely related impurity. What strategies can I employ to improve resolution?

A2: Poor separation of closely related compounds is a common challenge. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: A shallow gradient during elution can significantly improve the separation of compounds with similar retention factors. Experiment with smaller incremental increases in the polarity of your mobile phase.

  • High-Surface-Area Silica: Utilize high-surface-area silica gel (>700 m²/g). The increased surface area provides more interaction sites, which can enhance the separation of structurally similar molecules.

  • Solvent System Modification: Sometimes, a complete change in the solvent system can alter the selectivity. Consider trying a dichloromethane/methanol system, again with the addition of triethylamine.

Q3: I am not recovering all of my material from the column. Where is it going?

A3: Low recovery can be due to irreversible adsorption of your basic compound onto the acidic silica gel.

  • Basic Modifier is Key: As mentioned in Q1, the addition of triethylamine to your mobile phase is the most effective way to prevent this.

  • Check for Decomposition: While 2-aminopyrazines are generally stable, it's worth confirming that your compound is not degrading on the silica gel. To do this, spot your pure compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound is not stable on silica, and you should consider an alternative stationary phase like alumina.

Q4: What are the likely impurities I should be looking for in my crude 3-(Cyclopentyloxy)pyrazin-2-amine?

A4: The impurities will largely depend on the synthetic route used. A common synthesis for 3-alkoxy-pyrazin-2-amines involves the reaction of a 2-amino-3-chloropyrazine with the corresponding alkoxide. Therefore, potential impurities could include:

  • Unreacted Starting Materials: 2-Amino-3-chloropyrazine.

  • Byproducts: Products resulting from side reactions, such as the reaction of the starting material with the solvent if it is nucleophilic.

To effectively separate these, a careful TLC analysis of your crude mixture against the starting materials is highly recommended.

Data Summary and Recommendations

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for a wide range of polarities.
Mobile Phase n-Hexane / Ethyl AcetateGood selectivity for many organic compounds.
Mobile Phase Modifier 0.5-1% Triethylamine (Et3N)Neutralizes acidic silanol groups, preventing peak tailing of the basic amine.
Target Rf Value 0.2 - 0.3Provides optimal separation and reasonable elution time.
Alternative Stationary Phase Amine-functionalized Silica or AluminaRecommended if significant peak tailing or decomposition occurs on standard silica.

Visual Troubleshooting Workflow

Caption: Troubleshooting workflow for the purification of 3-(Cyclopentyloxy)pyrazin-2-amine.

References

  • BenchChem. (2025). How to resolve impurities in 3-(Cyclopentyloxy)azetidine samples. [Online PDF].
  • BenchChem. (2025). Isolation techniques for pyrazine products from complex reaction mixtures. [Online PDF].
  • Ashraf-Khorassani, M., Coleman Iii, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Available at: [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Available at: [Link]

  • Teague, S. J. (2018). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Tada, M., Shiono, D., & Tanaka, S. (2005). 2-Aminopteridin-4-one derivatives from 2, 3-dicyanopyrazine. Arkivoc, 2005(8), 107-115. Available at: [Link]

  • Google Patents. (1999). US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines.

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(Cyclopentyloxy)pyrazin-2-amine

Executive Summary In the development of pyrazine-based kinase inhibitors, the 3-(Cyclopentyloxy)pyrazin-2-amine scaffold represents a critical pharmacophore. Its lipophilic cyclopentyl tail often improves cellular permea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazine-based kinase inhibitors, the 3-(Cyclopentyloxy)pyrazin-2-amine scaffold represents a critical pharmacophore. Its lipophilic cyclopentyl tail often improves cellular permeability, while the aminopyrazine core functions as a hinge-binder.

For analytical researchers, confidently identifying this molecule in complex biological matrices (plasma, microsomal incubations) requires a mastery of its specific fragmentation behavior. This guide objectively compares the mass spectrometric "performance"—defined here as ionization efficiency and diagnostic fragmentation specificity—of the target molecule against two common structural analogs: its Methoxy variant and its Pyridine isostere.

Key Takeaway: The target molecule exhibits a "Signature Neutral Loss" of 68 Da (Cyclopentene) via a McLafferty-like rearrangement, a diagnostic transition absent in methyl analogs and distinct from the pyridine isostere.

Structural Analysis & Theoretical Fragmentation

To understand the fragmentation, we must first analyze the charge localization sites. In Electrospray Ionization (ESI+), the most basic site is the pyrazine ring nitrogen (N-4) or the exocyclic amine, leading to the precursor ion


 .
The Dominant Mechanism: Hydrogen Transfer & Alkene Elimination

Unlike simple ether cleavages that might result in a radical loss, the cyclopentyl ether moiety undergoes a charge-remote or charge-proximate rearrangement.

  • Step 1: Protonation occurs on the ring nitrogen or ether oxygen.

  • Step 2 (The Trigger): A

    
    -hydrogen from the cyclopentyl ring transfers to the ether oxygen (or ring nitrogen via a 6-membered transition state).
    
  • Step 3 (Elimination): The C-O bond cleaves, expelling a neutral Cyclopentene (

    
    )  molecule.
    
  • Result: Formation of the stable 2-amino-3-hydroxypyrazine cation (typically existing as the 2-amino-3-pyrazinone tautomer) at

    
     112 .
    
Visualization: Fragmentation Pathway

The following diagram illustrates the specific atomic rearrangement leading to the diagnostic ion.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 180.11 (Protonated Ether) TS Transition State (6-Membered Ring H-Transfer) Parent->TS Activation Fragment Diagnostic Fragment 2-amino-3-pyrazinone m/z 112.05 TS->Fragment - C5H8 (68 Da) Neutral Neutral Loss Cyclopentene (68 Da) TS->Neutral Secondary Secondary Fragment Loss of CO (-28) m/z 84 Fragment->Secondary Collision Energy > 25 eV

Figure 1: Mechanistic pathway showing the McLafferty-like rearrangement and subsequent alkene elimination.

Comparative Performance Analysis

This section compares the target molecule against two alternatives often encountered during Structure-Activity Relationship (SAR) studies.

Comparator Set
  • Target: 3-(Cyclopentyloxy)pyrazin-2-amine (

    
    )
    
  • Analog A ( steric control): 3-Methoxypyrazin-2-amine (

    
    )
    
  • Analog B (electronic isostere): 3-(Cyclopentyloxy)pyridin-2-amine (

    
    )
    
Data Summary Table
FeatureTarget (Cyclopentyl)Analog A (Methoxy)Analog B (Pyridine)
Precursor (

)
180.11 126.06179.11
Primary Fragment 112.05 95.04111.05
Neutral Loss 68 Da (Cyclopentene) 31 Da (

/

)*
68 Da (Cyclopentene)
Mechanism H-Transfer / EliminationRadical cleavage (High Energy)H-Transfer / Elimination
Diagnostic Utility High (Clean transition)Low (No facile alkene loss)Medium (Isobaric interference risk)

*Note: The methoxy analog lacks the


-hydrogen required for the low-energy alkene elimination, forcing it to undergo higher-energy radical cleavages or loss of formaldehyde, resulting in a "noisier" spectra.
Detailed Interpretation
  • Target vs. Methoxy: The cyclopentyl group provides a "soft" fragmentation channel. You will see a dominant

    
     transition at moderate collision energies (15-20 eV). The methoxy analog is "harder" to fragment, often retaining the parent ion until higher energies are applied, where it shatters non-specifically.
    
  • Target vs. Pyridine: Both lose the cyclopentyl group easily. However, the resulting core ions differ by 1 Da (Pyrazine

    
     112 vs. Pyridine 
    
    
    
    111). In low-resolution instruments (Triple Quad), this 1 Da difference is crucial for specificity if both compounds are present.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results and ensure data integrity, follow this self-validating protocol.

A. Sample Preparation[1][2]
  • Stock: 1 mg/mL in DMSO.

  • Working Std: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Matrix: If analyzing plasma, use Protein Precipitation (PPT) with cold acetonitrile (1:3 ratio) to avoid hydrolysis of the ether bond.

B. Instrument Parameters (ESI+)
  • Source Voltage: +4500 V (Optimized for amines).

  • Temperature: 450°C (Ensure complete desolvation of the lipophilic tail).

  • Curtain Gas: 30 psi.

  • Declustering Potential (DP): 60 V (Moderate to prevent in-source fragmentation).

C. MRM Transitions (Quantitation & Qualification)
Transition TypePrecursor (

)
Product (

)
CE (eV)Purpose
Quantifier 180.1112.120Most abundant, stable product.
Qualifier 1 180.184.135Confirm structural core (loss of CO).
Qualifier 2 180.1137.115Loss of propyl radical (rare, but diagnostic).
D. Workflow Diagram

ExperimentalWorkflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 Mass Spectrometry (QQQ) S1 Dissolve in DMSO (1 mg/mL) S2 Dilute to 100 ng/mL (50% ACN + 0.1% FA) S1->S2 LC1 C18 Column (High pH stability preferred) S2->LC1 LC2 Gradient Elution 5% -> 95% B LC1->LC2 MS1 Q1 Select m/z 180.1 LC2->MS1 ESI+ MS2 Collision Cell CE: 20 eV MS1->MS2 MS3 Q3 Filter m/z 112.1 MS2->MS3

Figure 2: Step-by-step LC-MS/MS workflow for reliable quantification.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.

  • Holčapek, M., et al. (2010). "Fragmentation behavior of heterocycles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 871-884.
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. [Link] (General reference for ionization energies and neutral losses).

Comparative

A Comparative Guide to the Validation of 3-(Cyclopentyloxy)pyrazin-2-amine Purity using LC-MS

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth technical overview of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the validation of 3-(Cyclopentyloxy)pyrazin-2-amine purity. We will delve into the rationale behind the experimental design, present a comprehensive validation protocol in line with global regulatory standards, and offer a comparative analysis with alternative analytical techniques.

Introduction: The Criticality of Purity in Drug Development

3-(Cyclopentyloxy)pyrazin-2-amine is a heterocyclic amine containing a pyrazine core, a class of compounds prevalent in medicinal chemistry.[1] The therapeutic activity of such molecules is intrinsically linked to their structural integrity and purity. Impurities, which can arise from the synthetic process or degradation, may not only reduce the efficacy of the API but also introduce potential toxicity. Therefore, a highly sensitive and specific analytical method is paramount for the accurate quantification of 3-(Cyclopentyloxy)pyrazin-2-amine and the detection of any potential impurities.

LC-MS has emerged as a powerful tool for pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information about the analytes.[2][3] This guide will detail a scientifically sound, in-house developed LC-MS method and its validation, providing a blueprint for its implementation in a quality control setting.

Proposed LC-MS Method for 3-(Cyclopentyloxy)pyrazin-2-amine Analysis

The development of a robust LC-MS method requires careful consideration of the analyte's physicochemical properties. Based on the analysis of similar pyrazine derivatives, a reversed-phase HPLC method coupled with a mass spectrometer is proposed.[4][5]

Chromatographic Conditions

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the main compound and good resolution from any potential impurities.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases are widely used for the separation of non-polar to moderately polar compounds like pyrazine derivatives due to their hydrophobic interaction capabilities.[5]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive for LC-MS as it aids in the protonation of the analyte in positive ion mode, enhancing MS sensitivity, and improves peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and compatibility with MS.[5]
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient elution is employed to ensure the elution of compounds with a range of polarities, allowing for the separation of potential impurities from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation and good peak shape.
Column Temperature 30 °CMaintaining a constant column temperature helps to ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 270 nmPyrazine derivatives are known to have UV absorbance in this region.[4]
Mass Spectrometry Conditions

The mass spectrometer serves as a highly specific detector, providing mass information that aids in the identification and quantification of the analyte and its impurities.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. The basic nitrogen atoms in the pyrazine ring are readily protonated in positive ion mode.
Scan Mode Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM)Full scan mode is used for initial method development and impurity profiling. SIM mode, monitoring the [M+H]⁺ ion of 3-(Cyclopentyloxy)pyrazin-2-amine (C9H13N3O, MW: 179.22), offers higher sensitivity and selectivity for quantification.
Capillary Voltage 3.5 kVAn optimized voltage to ensure efficient ionization.
Cone Voltage 30 VOptimized to minimize in-source fragmentation and maximize the signal of the parent ion.
Source Temperature 120 °CA typical source temperature for ESI.
Desolvation Temperature 350 °CTo ensure efficient desolvation of the mobile phase.
Desolvation Gas Flow 600 L/hrTo aid in the desolvation process.

Comprehensive Method Validation Protocol

The developed LC-MS method must be validated to demonstrate its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8]

Validation Workflow

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Data Analysis & Reporting Dev Develop LC-MS Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: Workflow for the validation of the LC-MS method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][7]

  • Procedure:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a solution of the 3-(Cyclopentyloxy)pyrazin-2-amine reference standard.

    • Analyze a spiked sample containing the reference standard and potential impurities. Potential impurities could include starting materials from the synthesis (e.g., 2-amino-3-chloropyrazine and cyclopentanol) and related isomers.[9][10]

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance and analyze the stressed samples to demonstrate that the method can separate the main peak from degradation products.

  • Acceptance Criteria: The peak for 3-(Cyclopentyloxy)pyrazin-2-amine should be free from any co-eluting peaks in the presence of impurities and degradation products. The mass spectrum of the peak should correspond to the [M+H]⁺ of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Procedure:

    • Prepare a series of at least five standard solutions of 3-(Cyclopentyloxy)pyrazin-2-amine at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the peak area versus the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7]

  • Procedure:

    • Perform recovery studies by spiking a placebo (if applicable) or a known concentration of the sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[7]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate injections of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze the system suitability standards under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within the predefined acceptance criteria.

Comparison with Alternative Methods

While LC-MS is a powerful technique, other methods can also be employed for the analysis of pyrazine derivatives. The choice of method often depends on the specific requirements of the analysis.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-MS Separation by liquid chromatography followed by detection based on mass-to-charge ratio.[3]High sensitivity and selectivity; provides molecular weight and structural information; ideal for impurity profiling.[2]Higher cost and complexity compared to HPLC-UV; potential for matrix effects.Purity testing, impurity identification, and quantification of trace-level impurities.
HPLC-UV Separation by liquid chromatography followed by detection based on UV absorbance.Robust, reliable, and widely available; lower cost than LC-MS.Lower sensitivity and selectivity compared to MS; cannot provide structural information for unknown impurities.Routine quality control for assay and quantification of known impurities at higher levels.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.Excellent for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds like many APIs.Analysis of residual solvents and volatile impurities.
UV-Visible Spectrophotometry Measures the absorbance of UV-visible light by the analyte.Simple, rapid, and low cost.Low specificity; not suitable for complex mixtures or impurity analysis.Simple identity checks or quantification in the absence of interfering substances.[11]

Conclusion

The validation of an analytical method is a critical step in the drug development process, ensuring the quality and safety of the final product. The proposed LC-MS method for the purity determination of 3-(Cyclopentyloxy)pyrazin-2-amine, when properly validated according to the comprehensive protocol outlined in this guide, provides a reliable and robust tool for quality control. By understanding the principles behind the method and the rationale for each validation parameter, researchers can confidently implement this technique to generate high-quality, reproducible data that meets stringent regulatory requirements. The inherent sensitivity and specificity of LC-MS make it the superior choice for in-depth purity analysis and impurity profiling of novel pharmaceutical compounds.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Semantic Scholar. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). National Center for Biotechnology Information. [Link]

  • Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. (n.d.). CORESTA. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). National Center for Biotechnology Information. [Link]

  • Mass spectra of tentatively identified pyrazine products. The 5 largest... (n.d.). ResearchGate. [Link]

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. (n.d.). CyberLeninka. [Link]

  • Identification of hydroxymethylpyrazines using mass spectrometry. (2015). PubMed. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. [Link]

  • Pyrazine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). National Center for Biotechnology Information. [Link]

  • US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. (n.d.).
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.